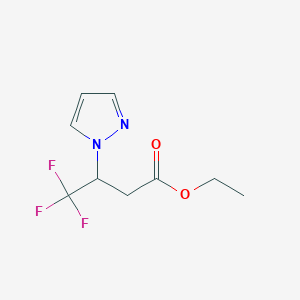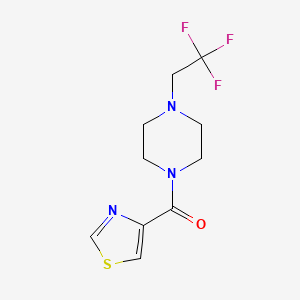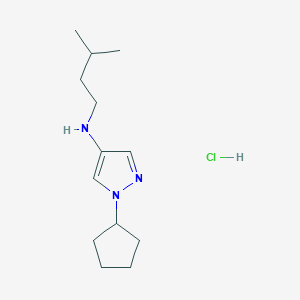![molecular formula C27H28N4O3 B12226915 N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide](/img/structure/B12226915.png)
N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the addition of the acetyl and phenylcarbamoyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution.
Acylation Reactions: Addition of the acetyl group using acylating agents like acetic anhydride.
Carbamoylation Reactions: Introduction of the phenylcarbamoyl group using phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Hydrolysis: Breakdown of the compound in the presence of water, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Hydrolysis: Use of acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and evodiamine.
Pyridine Derivatives: Compounds with similar pyridine rings, such as nicotinamide and pyridoxine.
Uniqueness
N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N4O3 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide |
InChI |
InChI=1S/C27H28N4O3/c1-21(32)30-17-14-27(15-18-30,26(34)29-24-12-6-3-7-13-24)31(20-22-9-4-2-5-10-22)25(33)23-11-8-16-28-19-23/h2-13,16,19H,14-15,17-18,20H2,1H3,(H,29,34) |
InChI Key |
LGHTUAVVUBATLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12226833.png)




![N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226880.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12226881.png)

![3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226891.png)
![4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226907.png)
![5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12226908.png)
![5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12226921.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226927.png)
![N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12226929.png)
